molecular formula C14H14 B036059 3-Ethylbiphenyl CAS No. 5668-93-9

3-Ethylbiphenyl

Cat. No. B036059
CAS RN: 5668-93-9
M. Wt: 182.26 g/mol
InChI Key: HUXKTWJQSHBZIV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

Synthesis of 3-Ethylbiphenyl-like compounds typically involves catalytic processes or reactions between specific organic precursors. For example, synthesis methods involving cross-coupling reactions are common for creating biphenyl structures, suggesting a potential pathway for synthesizing 3-Ethylbiphenyl by introducing an ethyl group into the reaction (Tofangchi Mahyaria et al., 2007).

Molecular Structure Analysis

Molecular structure analysis of compounds similar to 3-Ethylbiphenyl, utilizing techniques such as X-ray diffraction, provides detailed insights into their geometric configurations. These studies reveal that such molecules often exhibit non-planar structures due to steric hindrance, influencing their physical and chemical properties (Gupta et al., 2002).

Chemical Reactions and Properties

Chemical reactions involving 3-Ethylbiphenyl derivatives highlight the reactivity of the biphenyl core and the influence of substituents on its chemical behavior. Reactions such as electrophilic substitution and coupling reactions are pivotal in modifying the biphenyl structure, indicating that similar reactions could be applied to 3-Ethylbiphenyl for functionalization purposes (Gardner & Mcomie, 1968).

Physical Properties Analysis

The physical properties of biphenyl derivatives, including those similar to 3-Ethylbiphenyl, such as melting points, boiling points, and solubility, are significantly influenced by the nature of their substituents. Ethyl groups, being hydrophobic, can impact the overall solubility and phase behavior of the compound in organic solvents (Chao, 2014).

Scientific Research Applications

  • Thermophysical Property Data Research

    • Field: Physical Chemistry
    • Application: 3-Ethylbiphenyl is used in research to evaluate thermophysical property data .
    • Method: The compound’s properties such as triple point temperature, normal boiling temperature, critical temperature, critical pressure, and density are critically evaluated .
    • Results: The data obtained from these evaluations are used in various scientific and industrial applications .
  • Synthesis and Reactions of Biphenyl Derivatives

    • Field: Organic Chemistry
    • Application: 3-Ethylbiphenyl is used in the synthesis and reactions of biphenyl derivatives .
    • Method: This involves several metalated chemical reactions related to biphenyl scaffolds such as Wurtz–Fittig, Ullmann, Bennett–Turner, Negishi, Kumada, Stille, Suzuki–Miyaura, Friedel–Crafts, cyanation, amination, and various electrophilic substitution reactions .
    • Results: The synthesized compounds have a wide range of biological and medicinal applications .
  • Three-Dimensional Electron Microscopy

    • Field: Life Science
    • Application: 3-Ethylbiphenyl may be used in the development of electron microscopy for three-dimensional reconstruction .
    • Method: This involves the use of transmission electron microscopy (TEM) with serial sectioning for 3D imaging .
    • Results: The 3D TEM reconstruction provides unparalleled ultrastructural insights into cells and molecules .
  • Treatment of Histamine H3-Associated Disorders

    • Field: Medicine
    • Application: 3-Ethylbiphenyl is utilized in the treatment of histamine H3-associated disorders like cognitive disorders, epilepsy, depression, and sleep-related issues .
    • Method: The compound is administered as a medication for these disorders .
    • Results: It has been found to be effective in treating these conditions .
  • Treatment of Diseases with High Protein Expression

    • Field: Medicine
    • Application: 3-Ethylbiphenyl demonstrates anti-tumor properties by targeting the HAb18G/CD147 protein, making it beneficial for treating diseases with high protein expression, such as liver cancer .
    • Method: The compound is administered as a medication for these disorders .
    • Results: It has been found to be effective in treating these conditions .
  • Pain Management

    • Field: Medicine
    • Application: 3-Ethylbiphenyl derivatives exhibit dual pharmacological activity towards the sigma receptor and the μ-opioid receptor, making them valuable for pain management .
    • Method: The compound is administered as a medication for these disorders .
    • Results: It has been found to be effective in treating these conditions .

properties

IUPAC Name

1-ethyl-3-phenylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14/c1-2-12-7-6-10-14(11-12)13-8-4-3-5-9-13/h3-11H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUXKTWJQSHBZIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=CC=C1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7073353
Record name 1,1'-Biphenyl, 3-ethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7073353
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Ethylbiphenyl

CAS RN

5668-93-9
Record name 3-Ethylbiphenyl
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005668939
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Ethylbiphenyl
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=75365
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,1'-Biphenyl, 3-ethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7073353
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-ethylbiphenyl
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 3-ETHYLBIPHENYL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J63C0SW912
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.